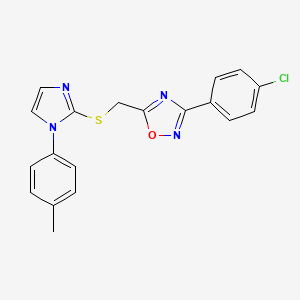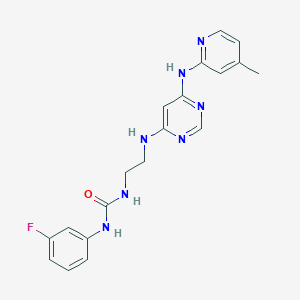![molecular formula C17H21NO5 B2422520 2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1902938-85-5](/img/structure/B2422520.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the acetamide linkage between the benzo[d][1,3]dioxol-5-yl group and the octahydrobenzo[b][1,4]dioxin-6-yl group. This could potentially be achieved through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic benzodioxole and dioxin rings, as well as the acetamide linkage. The benzodioxole ring system is planar due to the conjugation of the pi electrons in the aromatic ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the acetamide group could be hydrolyzed to form an acid and an amine. Additionally, the aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aromatic rings and the acetamide group could potentially influence its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Research has explored the synthesis and evaluation of derivatives bearing heterocyclic ring systems for potential antitumor activity. For example, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide have been synthesized and tested against human tumor cell lines, showing considerable anticancer activity against certain cancer cell lines. This indicates the broader interest in synthesizing novel compounds with potential therapeutic benefits (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antioxidant Properties
Compounds with similar structures have been synthesized and tested for their antibacterial activity, highlighting the potential of these chemical frameworks in developing new antimicrobial agents. For instance, novel N-(benzo[d]thiazol-2-yl) derivatives have shown broad-spectrum antibacterial activity against tested microorganisms, indicating their significance in addressing microbial resistance (Borad, Bhoi, Parmar, & Patel, 2015). Additionally, benzimidazole derivatives have been studied for their antioxidant properties in oil, suggesting applications in enhancing the stability of industrial products (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017).
Enzyme Inhibition for Therapeutic Applications
The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and their evaluation for biological activities, including antioxidant, antibacterial, and urease inhibition, have been reported. These studies contribute to understanding how structural modifications can enhance biological activity, with some compounds displaying significant activity against urease, an enzyme target for certain medical conditions (Gull et al., 2016).
Photochemical and Thermochemical Modeling
Investigations into the photochemical and thermochemical properties of benzothiazolinone acetamide analogs indicate their potential application in dye-sensitized solar cells (DSSCs). These studies showcase the ability of such compounds to function as photosensitizers, contributing to the development of renewable energy technologies (Mary et al., 2020).
Propiedades
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c19-17(8-11-1-3-14-15(7-11)23-10-22-14)18-12-2-4-13-16(9-12)21-6-5-20-13/h1,3,7,12-13,16H,2,4-6,8-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSRRHADHCBSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CC3=CC4=C(C=C3)OCO4)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride](/img/structure/B2422437.png)
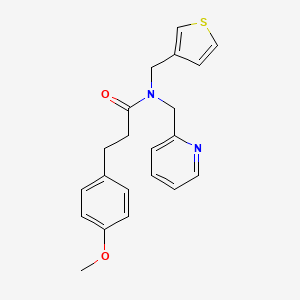
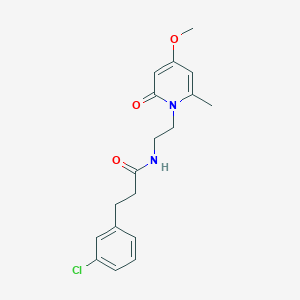
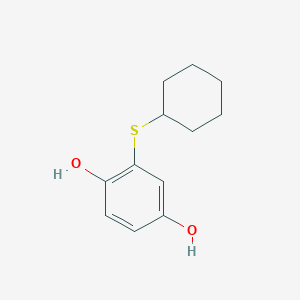
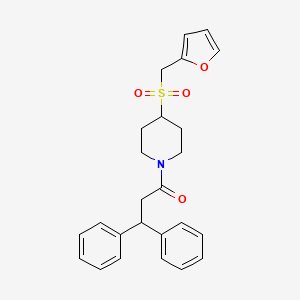
![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2422446.png)
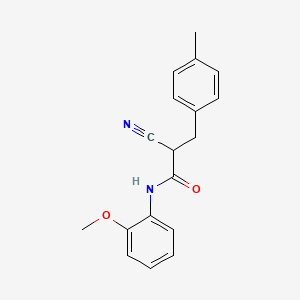
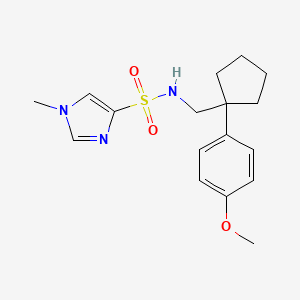
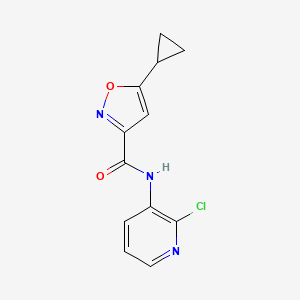
![1-methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2422451.png)
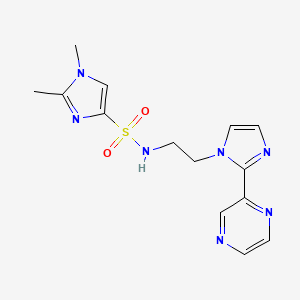
![4-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2422455.png)
